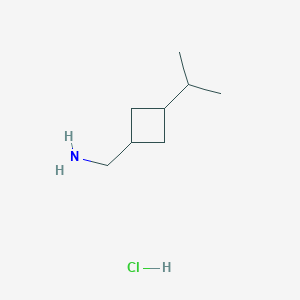

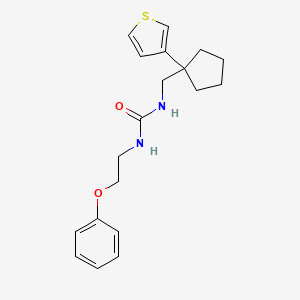

![molecular formula C16H17N3O4S B2500241 ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 328106-52-1](/img/structure/B2500241.png)

ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate, is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, such as the thiazole ring, nitro group, and imine linkage. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the behavior that might be expected from the compound .

Synthesis Analysis

The synthesis of related thiazole derivatives typically involves the reaction of thioamide precursors with various electrophiles, such as bromopyruvate or benzaldehyde derivatives, under controlled conditions . For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a thioamide with ethyl bromopyruvate . Similar synthetic strategies could potentially be applied to the target compound, with adjustments to accommodate the specific substituents present in its structure.

Molecular Structure Analysis

The molecular geometry and electronic structure of thiazole derivatives have been extensively studied using density functional theory (DFT) and X-ray crystallography . These studies reveal the presence of hydrogen bonding sites and the distribution of electron density across the molecule, which are crucial for understanding the reactivity and interaction of the compound with other molecules . Theoretical calculations, such as those performed using the B3LYP method with various basis sets, provide detailed information on geometric parameters, vibrational assignments, and chemical shifts .

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions, often facilitated by the presence of reactive functional groups such as amino, nitro, or carboxylate groups . For instance, photolysis of a related isoxazole derivative led to competing pathways involving photoisomerization and loss of carbon dioxide . The reactivity of the nitro group and the imine linkage in the target compound would likely contribute to its participation in similar complex reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. Intermolecular interactions, such as hydrogen bonding and C–H...π interactions, play a significant role in stabilizing the crystal structure of these compounds . The presence of electronegative atoms like oxygen and nitrogen can lead to the formation of hydrogen bonds, which are evident in the crystal packing and can be analyzed using techniques like Hirshfeld surface analysis . The electronic properties, such as the band gap energy, can be determined through computational methods and are indicative of the molecule's potential reactivity and stability .

Scientific Research Applications

Synthesis and Chemical Reactions

- Ethyl iminothiazolopyridine-4-carboxylate, a compound similar in structure to the chemical , has been synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives. This process is significant in the creation of novel compounds with potential applications in material science and pharmaceuticals (Mohamed, 2021).

Photolytic Reactions

- Research on 4-alkyl or 4-phenyl substituted 2,3-dihydro-6H-1,3-thiazine-5-carboxylates, which are structurally related, indicates that these compounds can undergo photolysis, leading to various rearranged products. Such photochemical transformations are relevant in the development of new materials and understanding of molecular behaviors (Bhatia et al., 1998).

Antimicrobial Activity

- A study on imino-4-methoxyphenol thiazole derived Schiff bases, which share a structural resemblance to the compound , demonstrated moderate antibacterial and antifungal activities. This finding highlights the potential application of similar compounds in antimicrobial research (Vinusha et al., 2015).

Corrosion Inhibition

- Ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, closely related to the compound , was studied for its corrosion inhibition properties. This research is important for industrial applications, particularly in metal protection and preservation (Dohare et al., 2017).

properties

IUPAC Name |

ethyl 4-methyl-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-4-9-18-11(3)14(15(20)23-5-2)24-16(18)17-12-7-6-8-13(10-12)19(21)22/h4,6-8,10H,1,5,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJZOYZZASJZGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC2=CC(=CC=C2)[N+](=O)[O-])S1)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500162.png)

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)

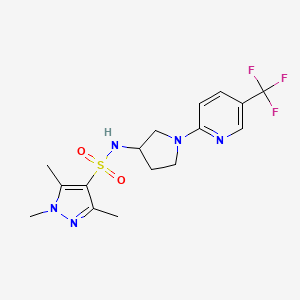

![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)

![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)

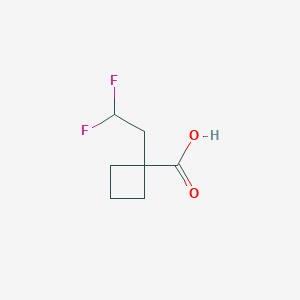

![2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2500169.png)

![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2500170.png)

![N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2500173.png)

![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)

![(Z)-2-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]-N,N-dimethyl-2-nitroethenamine](/img/structure/B2500181.png)